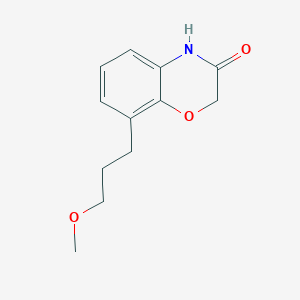
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is a chemical compound characterized by the presence of a pyrrole ring substituted with two bromine atoms at positions 2 and 5, and an undecanol chain attached at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol typically involves the bromination of a pyrrole derivative followed by the attachment of an undecanol chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired positions on the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to hydrogen, resulting in the formation of a non-brominated pyrrole derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-one.
Reduction: Formation of 11-(1H-pyrrol-1-yl)undecan-1-ol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and coatings.
作用机制
The mechanism of action of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
11-(1H-pyrrol-1-yl)undecane-1-thiol: A similar compound with a thiol group instead of a hydroxyl group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: A compound with a sulfonamide group and a similar pyrrole ring structure.
Uniqueness
11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is unique due to the presence of two bromine atoms on the pyrrole ring, which significantly influences its chemical reactivity and potential applications. The undecanol chain also contributes to its distinct properties compared to other pyrrole derivatives.
属性
CAS 编号 |
821781-75-3 |
|---|---|
分子式 |
C15H25Br2NO |
分子量 |
395.17 g/mol |
IUPAC 名称 |
11-(2,5-dibromopyrrol-1-yl)undecan-1-ol |
InChI |
InChI=1S/C15H25Br2NO/c16-14-10-11-15(17)18(14)12-8-6-4-2-1-3-5-7-9-13-19/h10-11,19H,1-9,12-13H2 |
InChI 键 |
DYVKZGNLRVFBEX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N(C(=C1)Br)CCCCCCCCCCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
![4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzohydrazide](/img/structure/B14209472.png)

![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
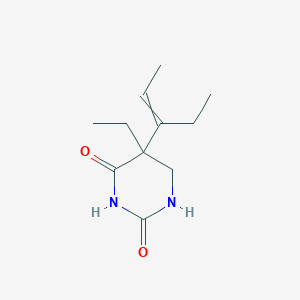

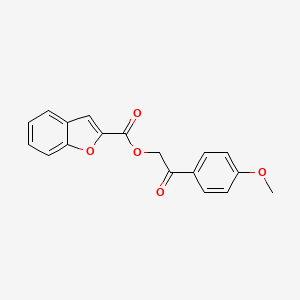
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)

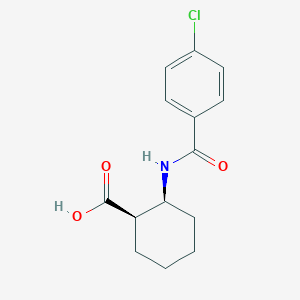
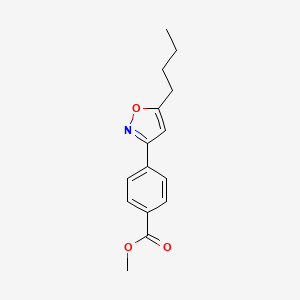
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)

